molecular formula C20H13ClN2OS2 B2540177 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 329903-09-5

3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2540177
CAS No.: 329903-09-5
M. Wt: 396.91
InChI Key: JOPDJXJWCHRWFL-UHFFFAOYSA-N
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Description

3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the naphthothiazole core. One common approach is to first synthesize the 4,5-dihydronaphtho[1,2-d]thiazol-2-yl moiety through cyclization reactions involving appropriate precursors. Subsequently, the benzo[b]thiophene-2-carboxamide fragment is introduced through a series of reactions, including chlorination and amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, as well as to develop new therapeutic agents.

Medicine

In the field of medicine, this compound has been investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide include:

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

  • 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features and the resulting biological and chemical properties. These unique characteristics make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2OS2/c21-16-13-7-3-4-8-14(13)25-18(16)19(24)23-20-22-17-12-6-2-1-5-11(12)9-10-15(17)26-20/h1-8H,9-10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPDJXJWCHRWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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